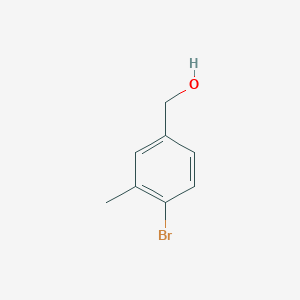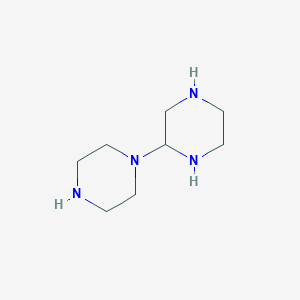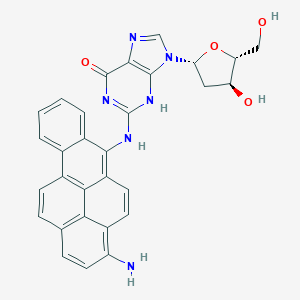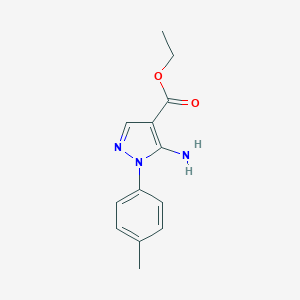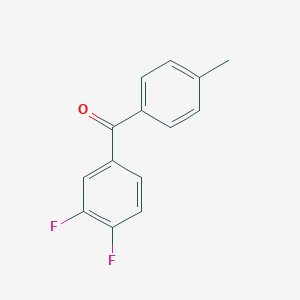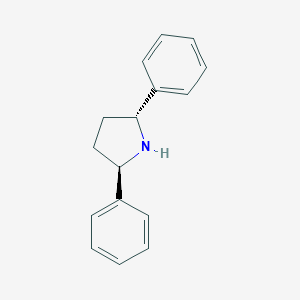
(2R,5R)-2,5-Diphenylpyrrolidine
概要
説明
(2R,5R)-2,5-Diphenylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two phenyl groups at the 2nd and 5th positions of the pyrrolidine ring. The chirality at the 2nd and 5th positions is specified as R,R configuration, indicating the spatial arrangement of the substituents. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry as a ligand or a building block for more complex molecules .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, enantiopure trans-2,5-disubstituted trifluoromethylpyrrolidines have been synthesized from a chiral fluorinated oxazolidine, which could be a similar starting point for synthesizing (2R,5R)-2,5-diphenylpyrrolidine . Additionally, cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with iridium(III) and rhodium(III) complexes has been achieved, indicating the compound's ability to act as a ligand in complex formation .
Molecular Structure Analysis
The molecular structure of (2R,5R)-2,5-diphenylpyrrolidine has been characterized by X-ray diffraction in related compounds, which provides evidence of the R configuration of the metal center and the conformation of the five-membered metallacycle when the pyrrolidine is used as a ligand . This suggests that the (2R,5R)-2,5-diphenylpyrrolidine itself would have a well-defined three-dimensional structure that could be crucial for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The compound has been used in cyclometalation reactions, forming cationic cyclometalated amines with iridium and rhodium, which were characterized by elemental analysis and X-ray diffraction . Furthermore, (2R,5R)-2,5-diphenylpyrrolidine has been investigated as a catalyst for the enantioselective alpha-chlorination of aldehydes, suggesting its utility in asymmetric synthesis .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2R,5R)-2,5-diphenylpyrrolidine are not detailed in the provided papers, related compounds exhibit properties such as crystal structure and acid dissociation constants in various solvents . The compound's ability to participate in complexation and catalysis indicates its stability and reactivity under different conditions, which are essential properties for its applications in synthesis and pharmaceuticals .
科学的研究の応用
Cyclometalation and Complex Formation
Cyclometalation with Iridium(III) and Rhodium(III) Complexes : (2R,5R)-2,5-diphenylpyrrolidine is used in cyclometalation reactions with iridium(III) and rhodium(III) complexes. This process leads to the formation of cationic cyclometalated amines, which have potential applications in organometallic chemistry and catalysis (Feghali et al., 2013).
Formation of Cyclometalated Complexes : The compound reacts with certain metal complexes in the presence of KPF6 and NaOH, leading to cyclometalated complexes. These complexes are of interest due to their potential applications in asymmetric synthesis and catalysis (Barloy et al., 2011).
Organic Synthesis and Catalysis
Synthesis of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes : In this study, (2R,5R)-2,5-diphenylpyrrolidine is involved in the synthesis of a new type of NHC ligands, which are used as catalysts in various organic reactions (Ros et al., 2006).
Enantioselective Synthesis of Amino Acids : The compound is used as a chiral auxiliary in the asymmetric synthesis of γ,δ-unsaturated amino acids through a thio-Claisen rearrangement, demonstrating its utility in the synthesis of biologically active molecules (Liu et al., 2008).
Catalysis in Transfer Hydrogenation : Cyclometalated complexes derived from (2R,5R)-2,5-diphenylpyrrolidine are effective catalysts for asymmetric transfer hydrogenation of ketones and imines. This highlights its role in catalysis and potential for industrial applications (Pannetier et al., 2011).
Mechanistic Studies in Organic Chemistry
Mechanistic Investigation in Organocatalysis : This research explores the mechanism of (2R,5R)-2,5-diphenylpyrrolidine-catalyzed enantioselective alpha-chlorination of aldehydes, providing insights into the organocatalytic processes and reaction pathways (Halland et al., 2005).
Enantioselective Michael Addition Catalysis : The compound is used as a chiral catalyst in the enantioselective Michael addition of aldehydes to vinyl ketones, further demonstrating its role in asymmetric synthesis (Melchiorre & Jørgensen, 2003).
Biocatalysis and Medicinal Chemistry
Biotransformations in Organic Synthesis : The compound is involved in biocatalytic processes, such as the hydrolysis of pyrrolidine-2,5-dicarboxamides, which are useful in the scalable preparation of bioactive molecules (Chen et al., 2012).
Synthesis of Antimicrobial and Antineoplastic Agents : (2R,5R)-2,5-Diphenylpyrrolidine derivatives have been synthesized and shown to possess antimicrobial and antineoplastic activities, highlighting their potential in medicinal chemistry (Saudi et al., 2002).
Safety and Hazards
作用機序
Action Environment
The action, efficacy, and stability of (2R,5R)-2,5-Diphenylpyrrolidine can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and activity . Additionally, individual patient characteristics, including genetic profiles, age, and comorbidities, can influence the drug’s efficacy .
特性
IUPAC Name |
(2R,5R)-2,5-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450119 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-2,5-Diphenylpyrrolidine | |
CAS RN |
155155-73-0 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2R,5R)-2,5-diphenylpyrrolidine contribute to the catalytic activity of metal complexes in transfer hydrogenation reactions?
A1: (2R,5R)-2,5-Diphenylpyrrolidine acts as a chiral ligand, coordinating to transition metals like ruthenium(II), rhodium(III), and iridium(III) to form cyclometalated complexes. [, , ] These complexes exhibit high catalytic activity in the asymmetric transfer hydrogenation of ketones and imines. [] The rigid, chiral environment created around the metal center by the diphenylpyrrolidine ligand is crucial for achieving high enantioselectivity in these reactions. []
Q2: What types of ketones are particularly well-suited for reduction using catalysts containing (2R,5R)-2,5-diphenylpyrrolidine?
A2: Research indicates that while catalysts incorporating (2R,5R)-2,5-diphenylpyrrolidine show excellent activity for a range of aryl alkyl ketones, they are particularly effective for the reduction of aryl alkyl ketones where the alkyl group is a methyl or a primary alkyl group (Ar(C=O)R where R=CH3 or CH2R’). [] For these substrates, ruthenium and rhodium complexes with the (2R,5R)-2,5-diphenylpyrrolidine ligand demonstrate remarkable activity and selectivity, achieving enantiomeric excesses (ees) up to 97%. []
Q3: How does the structure of (2R,5R)-2,5-diphenylpyrrolidine influence the stereochemical outcome of reactions catalyzed by its metal complexes?
A3: The two chiral centers present in the pyrrolidine ring of (2R,5R)-2,5-diphenylpyrrolidine are crucial for inducing chirality in the products of catalytic reactions. [, ] When coordinated to a metal center, the rigid structure of the ligand with its two phenyl substituents creates a well-defined chiral pocket around the catalytic site. [] This spatial arrangement effectively differentiates between the prochiral faces of the substrate during the reaction, leading to high enantioselectivity. [, ]
Q4: Beyond transfer hydrogenation, are there other applications of (2R,5R)-2,5-diphenylpyrrolidine in organic synthesis?
A4: Yes, (2R,5R)-2,5-diphenylpyrrolidine has proven useful as a chiral auxiliary in Diels-Alder reactions. [] When attached to a dienophile, it can effectively activate the molecule towards cycloaddition with dienes, while simultaneously directing the stereochemical outcome of the reaction. [] Computational studies have helped to elucidate the transition states involved and rationalize the observed regio- and diastereoselectivities in these Diels-Alder reactions. []
Q5: What are the advantages of using (2R,5R)-2,5-diphenylpyrrolidine-based catalysts compared to other chiral catalysts?
A5: While further research is needed for a comprehensive comparison, the available data highlights several advantages. Catalysts based on (2R,5R)-2,5-diphenylpyrrolidine stand out for their ability to operate efficiently under mild reaction conditions, offering a practical advantage in synthesis. [] Additionally, the ligand's robust structure contributes to the stability of the resulting metal complexes. [] The high enantioselectivities achievable with this ligand, particularly in transfer hydrogenation reactions, underline its potential for asymmetric synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



